molecular formula C18H19N5O B1201694 N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzoxazol-2-amine CAS No. 673490-60-3

N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzoxazol-2-amine

Cat. No. B1201694
M. Wt: 321.4 g/mol
InChI Key: DWOFIMUFCYMGPZ-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, structure, and other identifiers like CAS number. It may also include information about the class of compounds it belongs to and its natural occurrence or synthesis .


Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic techniques like NMR, IR, and X-ray crystallography. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying its reactivity, the mechanisms of its reactions, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity. It can also involve studying the compound’s behavior under various conditions .

Scientific Research Applications

Computational Drug Design

In the field of computational drug design , fentanyl analogues are being explored using graph-based transformer models . This approach generates novel fentanyl analogues, helping researchers understand the structure of potential fentanyl molecules and the distribution of original molecules of fentanyl .

Detection and Quantification

Fentanyl analogues are also used in the development of detection and quantification methods . A novel chemiluminescence immunoassay has been developed for the rapid and sensitive detection of fentanyl and its analogues . This assay can detect trace amounts of such drugs in human urine and environmental samples, which is crucial for preventing overdoses and ensuring the safety of frontline workers .

Anesthesia and Pain Management

Fentanyl analogues are primarily used in the medical field for anesthesia and pain management . They have similar or stronger analgesic, sedative, and respiratory center inhibitory effects than the original fentanyl .

Forensic Work

In forensic work , fentanyl analogues are often encountered as cutting agents in seized heroin samples, or as ‘research chemicals’ marketed via internet shops . The detection and identification of these substances are crucial for law enforcement and public health.

Abuse and Overdose Prevention

Fentanyl and its analogues are subject to non-medical use or misuse . Rapid identification of their presence is key to preventing overdoses, especially since lethal doses are much closer to effective doses than with traditional opioids .

Occupational Safety

For occupational safety , especially for frontline workers, the detection of trace amounts of fentanyl and its analogues is crucial . Even small amounts of these substances can become aerosolized, posing a risk to those who may be exposed without their knowledge .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It can also include precautions for handling and storage .

properties

IUPAC Name

N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-2-6-14(7-3-1)10-11-23-12-19-17(20-13-23)22-18-21-15-8-4-5-9-16(15)24-18/h1-9H,10-13H2,(H2,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOFIMUFCYMGPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=NCN1CCC2=CC=CC=C2)NC3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2-phenylethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzoxazol-2-amine
Reactant of Route 2
N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzoxazol-2-amine
Reactant of Route 3
N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzoxazol-2-amine
Reactant of Route 4
N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzoxazol-2-amine
Reactant of Route 5
Reactant of Route 5
N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzoxazol-2-amine
Reactant of Route 6
N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzoxazol-2-amine

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